

Arachidonoyl Serinol: A Comprehensive Technical Guide to its Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AraS) is an endogenous endocannabinoid-like lipid amide that has garnered significant interest for its diverse physiological effects, distinct from classical cannabinoid receptor agonists. While exhibiting weak affinity for cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel, AraS exerts potent actions through alternative signaling pathways. This technical guide provides an in-depth exploration of the known signaling cascades initiated by AraS, focusing on its interactions with the orphan G protein-coupled receptor 55 (GPR55) and large-conductance Ca2+-activated potassium (BKCa) channels. We present a consolidation of quantitative data, detailed experimental methodologies for studying AraS bioactivity, and visual representations of its signaling pathways to facilitate further research and drug development efforts targeting this unique lipid mediator.

Introduction

N-arachidonoyl L-serine (AraS) is a lipoamino acid structurally similar to the endocannabinoid anandamide, first isolated from bovine brain.[1] Unlike anandamide, AraS demonstrates minimal direct interaction with the canonical cannabinoid receptors CB1 and CB2.[1] This distinction has led to investigations into novel receptor systems and signaling mechanisms that mediate its biological activities, which include vasodilation, angiogenesis, and anti-inflammatory effects.[1][2] This guide serves as a technical resource, summarizing the current understanding



of AraS signaling, providing practical experimental protocols, and offering visual diagrams of the molecular pathways involved.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of **Arachidonoyl Serinol** with various molecular targets.

Table 1: Receptor Binding Affinities of Arachidonoyl Serinol (AraS)

Receptor	Species	Assay Type	Ligand	Ki (nM)	Citation
CB1	Mouse	Radioligand Binding	[3H]CP55,94 0	> 10,000	[1]
CB2	Rat	Radioligand Binding	[3H]CP55,94 0	No displacement up to 30 μM	[1]
TRPV1	Rat	Radioligand Binding	[3H]Resinifer atoxin	No displacement up to 30 μM	[1]
GPR55	Human	Functional Assays	N/A	Not Quantified	[3][4]

Note: While functional assays demonstrate that AraS activates GPR55, specific binding affinity values (Ki or Kd) have not been reported in the reviewed literature.

Table 2: Enzyme Inhibition by Arachidonoyl Serinol (AraS)

Enzyme	Species	Assay Type	Substrate	IC50 (μM)	Citation
Monoacylglyc erol Lipase (MAGL)	Rat	Colorimetric	2- oleoylglycerol	73	

Table 3: Functional Potency of **Arachidonoyl Serinol** (AraS)



Assay	Cell/Tissue Type	Parameter Measured	pEC50	EC50 (nM)	Citation
Vasorelaxatio n (intact)	Rat Mesenteric Artery	Relaxation	5.49	~324	
Vasorelaxatio n (denuded)	Rat Mesenteric Artery	Relaxation	5.14	~724	
BKCa Channel Activation	HEK293hSlo cells	Outward K+ current	5.63	~234	-

Core Signaling Pathways

Arachidonoyl Serinol's biological effects are primarily mediated through two distinct signaling pathways: activation of the G protein-coupled receptor GPR55 and direct modulation of the large-conductance Ca2+-activated potassium (BKCa) channel.

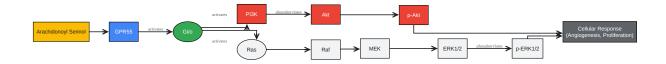
GPR55-Mediated Signaling

GPR55 has emerged as a key receptor for AraS. Upon binding, AraS can activate GPR55, leading to the engagement of different G protein subtypes and the initiation of downstream signaling cascades that influence cell proliferation, migration, and angiogenesis.[3][4]

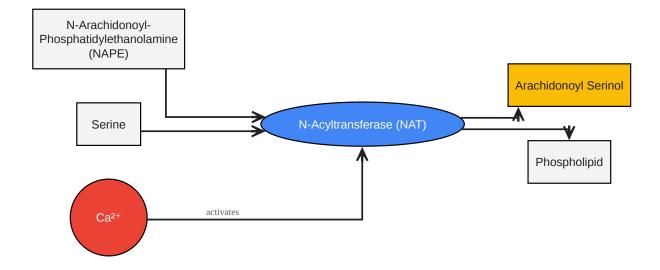
Activation of GPR55 can lead to the coupling of G α q proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a ubiquitous second messenger.



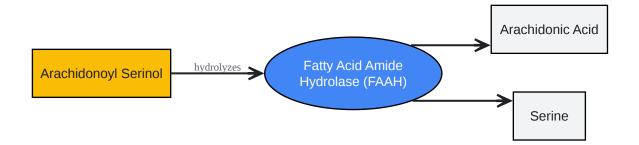




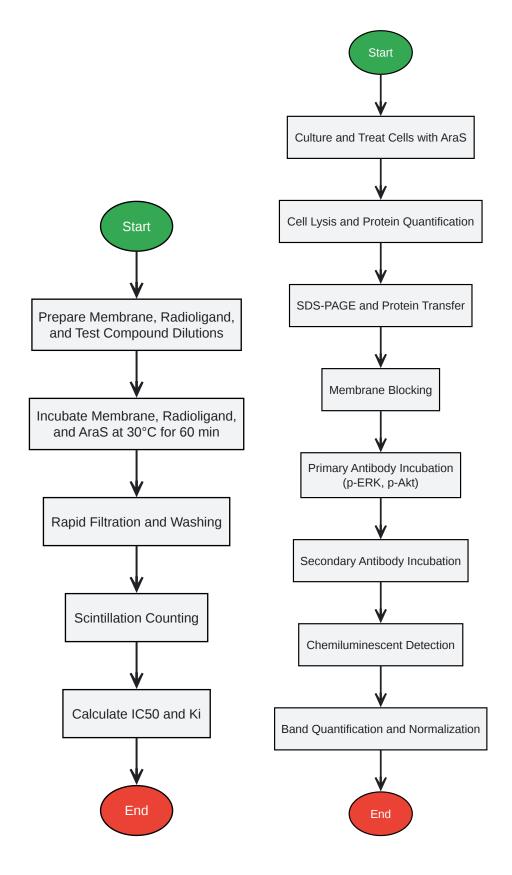












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